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Compound of Interest

Compound Name: N-Methyltryptamine

Cat. No.: B152126 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding affinities of N-
methyltryptamine (NMT) against other prominent tryptamines: N,N-dimethyltryptamine (DMT),

5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), and psilocin. The data presented herein is

collated from various scientific studies to offer a comprehensive overview for researchers

engaged in pharmacology, neuroscience, and the development of novel therapeutics.

Quantitative Receptor Binding Data
The following table summarizes the in vitro binding affinities (Ki, expressed in nM) of NMT,

DMT, 5-MeO-DMT, and psilocin for key serotonin (5-HT) receptors and other relevant targets. A

lower Ki value indicates a higher binding affinity. It is important to note that experimental

conditions can influence these values, and the data presented here are a synthesis from

multiple sources for comparative purposes.
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Receptor NMT (Ki, nM) DMT (Ki, nM)
5-MeO-DMT
(Ki, nM)

Psilocin (Ki,
nM)

5-HT1A
Data not

available
~100 - 200 ~1.9 - 29 ~100 - 250

5-HT2A
Potent full

agonist
~39 - 1985 ~100 - 1000+ ~10 - 50

5-HT2B
Data not

available
49 11.5 4.6

5-HT2C
Data not

available
1860 115 22

SERT
Data not

available
1210 470 4300

Sigma1
Intermediate

affinity

Data not

available

Data not

available

Data not

available

Sigma2
Intermediate

affinity

Data not

available

Data not

available

Data not

available

Note: "Data not available" indicates that reliable Ki values were not found in the surveyed

literature. NMT is reported to be a potent full agonist at the 5-HT2A receptor but does not

appear to be an agonist at the 5-HT1A receptor. It also demonstrates intermediate affinity for

sigma σ1 and σ2 receptors, positioned between tryptamine and DMT.[1] 5-MeO-DMT shows a

significantly higher affinity for the 5-HT1A receptor compared to the 5-HT2 receptor.

Experimental Protocols
The determination of receptor binding affinities, such as the Ki values presented above, is

predominantly carried out using competitive radioligand binding assays. This technique is

considered the gold standard for quantifying the interaction between a ligand and a receptor

due to its robustness and sensitivity.[2]

Competitive Radioligand Binding Assay for Serotonin
Receptors
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This protocol outlines the general steps for a competitive binding assay to determine the affinity

of test tryptamine compounds for a specific serotonin receptor subtype. The fundamental

principle involves the competition between a radiolabeled ligand with a known high affinity for

the receptor and the unlabeled test compound.[3]

Objective: To determine the inhibition constant (Ki) of a test compound.

Materials:

Receptor Source: Cell membranes from a stable cell line expressing the human serotonin

receptor of interest (e.g., HEK293 cells).[3]

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the

target receptor (e.g., [³H]-Ketanserin for 5-HT₂ₐ).[3][4]

Test Compounds: NMT, DMT, 5-MeO-DMT, psilocin, and other tryptamines of interest.

Binding Buffer: A buffer solution to maintain physiological pH and ionic strength.

Wash Buffer: An ice-cold buffer to separate bound from free radioligand.

Non-specific Binding (NSB) Control: A high concentration of a known, non-radiolabeled

ligand for the target receptor.

Apparatus: 96-well microfilter plates, a cell harvester for filtration, and a liquid scintillation

counter for radioactivity measurement.[3]

Procedure:

Membrane Preparation: Thaw frozen cell membranes on ice and homogenize them in an ice-

cold binding buffer.[3]

Assay Setup: In a 96-well plate, set up triplicate wells for each condition:

Total Binding: Contains the cell membranes and the radioligand.

Non-specific Binding (NSB): Contains cell membranes, the radioligand, and a high

concentration of a non-radiolabeled competitor to saturate the receptors.
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Test Compound: Contains cell membranes, the radioligand, and varying concentrations of

the test tryptamine.

Incubation: Incubate the plates to allow the binding to reach equilibrium.

Filtration: Rapidly terminate the incubation by filtering the contents of each well through a

glass fiber filter plate using a cell harvester. This step effectively separates the receptor-

bound radioligand from the unbound radioligand.[3]

Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any

non-specifically trapped radioligand.[3]

Radioactivity Measurement: After drying the filters, add a scintillation cocktail and measure

the radioactivity in a liquid scintillation counter. The output is typically in counts per minute

(CPM).[3]

Data Analysis:

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific

Binding (CPM).[3]

Determine IC₅₀ Value: Plot the percentage of specific binding against the logarithm of the

test compound concentration. Use a non-linear regression model (sigmoidal dose-response

curve) to determine the IC₅₀ value, which is the concentration of the test compound that

inhibits 50% of the specific binding of the radioligand.[3]

Calculate Ki Value: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-

Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and

Kd is its dissociation constant for the receptor.[3]
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Caption: Workflow for a competitive radioligand binding assay.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b152126?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5-HT2A Receptor Signaling Pathway

Cell Membrane

Cytoplasm

Tryptamine Agonist
(e.g., NMT, DMT)

5-HT2A ReceptorBinds Gq/11 Protein
Activates

Phospholipase C (PLC)
Activates

PIP2
Hydrolyzes

IP3

DAG

Ca²⁺ Release
(from ER)

Stimulates

Protein Kinase C (PKC)
Activates

Downstream Cellular Responses

Click to download full resolution via product page

Caption: Canonical Gq/11 signaling pathway of the 5-HT2A receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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